molecular formula C20H25NO6 B12687077 Einecs 245-742-8 CAS No. 23565-36-8

Einecs 245-742-8

Cat. No.: B12687077
CAS No.: 23565-36-8
M. Wt: 375.4 g/mol
InChI Key: YYNGLQIOTDSHAZ-UHFFFAOYSA-N
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Description

Einecs 245-742-8, also known as Antioxidant 245, is a hindered phenolic compound widely used in various industries. It is primarily utilized as an antioxidant in polymers to protect against thermal oxidative degradation. This compound is known for its efficiency, minimal energy consumption, and eco-friendliness in its production and application .

Preparation Methods

The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. A catalyst is then added, and the temperature is raised to trigger the transesterification reaction. . This method is straightforward, efficient, and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Scientific Research Applications

Antioxidant 245 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymers to prevent thermal oxidative degradation. In biology and medicine, it is studied for its potential antioxidant properties and its ability to scavenge free radicals. In the industry, it is used in the production of various polymer materials, contributing to their stability and longevity .

Mechanism of Action

The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. Its unique molecular structure allows it to interact with free radicals, neutralizing them and preventing oxidative damage to polymer materials . This action helps in extending the service life of polymers and maintaining their physical properties.

Comparison with Similar Compounds

Antioxidant 245 is unique in its efficiency and eco-friendliness. Similar compounds include other hindered phenolic antioxidants used in polymer stabilization, such as Irganox 1010 and Irganox 1076. These compounds also function as antioxidants, but Antioxidant 245 is noted for its minimal energy consumption and alignment with

Biological Activity

Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a synthetic auxin that mimics natural plant hormones, promoting abnormal growth in target plants. It is primarily utilized in agriculture for controlling broadleaf weeds in various crops. Its chemical structure allows it to be absorbed by plant tissues, leading to uncontrolled growth and eventual death of the weed.

PropertyValue
Chemical FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
Boiling Point130 °C (decomposes)
Solubility in Water1 g/L at 25 °C

2,4-D acts as a systemic herbicide. Upon application, it is absorbed through the foliage and roots of plants. It disrupts normal growth processes by altering plant hormone levels, specifically affecting auxin concentrations. This leads to:

  • Cell elongation : Uncontrolled cell division and elongation occur, causing abnormal growth patterns.
  • Vascular disruption : The herbicide interferes with the vascular system of plants, leading to impaired nutrient transport.
  • Apoptosis : Induction of programmed cell death in sensitive plant species.

Effects on Non-target Organisms

While effective against target weeds, 2,4-D has been shown to have varying effects on non-target organisms:

  • Aquatic Life : Studies indicate that 2,4-D can be toxic to fish and amphibians at high concentrations. For instance, a study demonstrated a significant reduction in fish populations in treated water bodies due to herbicide runoff.
  • Soil Microbiota : Research has shown that 2,4-D can alter the composition of soil microbial communities. Beneficial bacteria may decline while pathogenic species can increase, affecting soil health and plant growth.

Agricultural Impact

  • Case Study: Corn and Soybean Fields
    • Location : Midwest USA
    • Findings : Application of 2,4-D resulted in a 30% reduction in broadleaf weed biomass without significant crop yield loss. However, concerns about herbicide resistance were noted as some weed species began exhibiting resistance.
  • Case Study: Aquatic Ecosystems
    • Location : Minnesota Lakes
    • Findings : Following the application of 2,4-D for aquatic weed control, researchers observed a decline in native aquatic plant species and a corresponding increase in algal blooms due to nutrient release from decomposing weeds.

Human Health Concerns

Research has also raised concerns regarding potential health risks associated with exposure to 2,4-D:

  • A meta-analysis indicated a possible link between long-term exposure to 2,4-D and increased risk of certain cancers among agricultural workers.
  • Regulatory assessments have led to varying guidelines for safe application rates to minimize human exposure.

Properties

CAS No.

23565-36-8

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-hydroxybenzoate;2-hydroxybenzoic acid

InChI

InChI=1S/C13H19NO3.C7H6O3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15;8-6-4-2-1-3-5(6)7(9)10/h5-8,15H,3-4,9-10H2,1-2H3;1-4,8H,(H,9,10)

InChI Key

YYNGLQIOTDSHAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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